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Compound of Interest

Compound Name: 2-Ethynyl-4-methylpyridine

Cat. No.: B1600865

Introduction

2-Ethynyl-4-methylpyridine, a substituted pyridine derivative, is a molecule of significant
interest in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the
pyridine scaffold make it a valuable building block for the synthesis of complex organic
molecules, including pharmaceuticals, functional polymers, and novel ligands for catalysis. The
precise characterization of this compound is paramount for its effective utilization, ensuring the
identity, purity, and structural integrity of the substance. This technical guide provides a
comprehensive overview of the spectroscopic data of 2-Ethynyl-4-methylpyridine, focusing
on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The causality behind experimental choices and the interpretation of the
spectral data are discussed in detail to provide a practical and in-depth resource for
researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

2-Ethynyl-4-methylpyridine (CAS No: 30413-54-8) possesses a molecular formula of CsH7N
and a molecular weight of 117.15 g/mol .[1][2] The structure features a pyridine ring substituted
at the 2-position with an ethynyl group (-C=CH) and at the 4-position with a methyl group (-
CHs). This unique arrangement of functional groups gives rise to a distinct spectroscopic
fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 2-Ethynyl-4-methylpyridine, both *H (proton) and
13C (carbon-13) NMR are essential for unambiguous structure elucidation.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Ethynyl-4-methylpyridine is expected to exhibit distinct signals for
the aromatic protons on the pyridine ring, the acetylenic proton, and the methyl protons. The
chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethynyl-4-methylpyridine in 0.5-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

 Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

o

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

o

Relaxation delay: 1-2 seconds.

Pulse width: 90°.

[¢]

[¢]

Spectral width: 0-10 ppm.

» Data Processing: Perform Fourier transformation, phasing, and baseline correction of the
acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak
(for CDCls, d = 7.26 ppm).

Data Interpretation and Key Insights

The *H NMR data for 2-Ethynyl-4-methylpyridine is summarized in the table below.
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] Expected Chemical o Coupling Constant

Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)

H-6 ~8.4 d ~5.0
H-5 ~7.2 dd ~5.0,15
H-3 ~7.0 S
Acetylenic H ~3.1 S
Methyl H (-CHs) ~2.4 S

e Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons appear in the aromatic region (o
7.0-8.5 ppm). The H-6 proton, being adjacent to the nitrogen atom, is the most deshielded
and appears furthest downfield. It is observed as a doublet due to coupling with the H-5
proton. The H-5 proton appears as a doublet of doublets, being coupled to both H-6 and H-3
(long-range coupling). The H-3 proton is a singlet as it has no adjacent protons to couple
with.

» Acetylenic Proton: The proton of the terminal alkyne is typically found in the region of & 2.5-
3.5 ppm. Its singlet nature is due to the absence of neighboring protons.

» Methyl Protons: The three protons of the methyl group at the 4-position are chemically
equivalent and appear as a sharp singlet in the upfield region of the spectrum.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. Each
unique carbon atom in 2-Ethynyl-4-methylpyridine will give a distinct signal.

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy. A higher
concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

 Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

e Acquisition Parameters:
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o Number of scans: 1024 or more (due to the low natural abundance of 13C).

o Acquisition mode: Proton-decoupled.

» Data Processing: Process the data similarly to the *H NMR spectrum. Calibrate the spectrum

using the solvent peak (for CDCls, d = 77.16 ppm).

Data Interpretation and Key Insights

The expected *C NMR chemical shifts for 2-Ethynyl-4-methylpyridine are presented below.

Carbon Assignment

Expected Chemical Shift (o, ppm)

C-2 ~143
C-6 ~150
C-4 ~148
C-5 ~125
C-3 ~123
C=CH ~83
C=CH ~78
-CHs ~21

e Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring resonate in the

aromatic region (6 120-150 ppm). The carbons directly attached to the nitrogen (C-2 and C-

6) are typically the most downfield.

o Alkynyl Carbons (C=CH): The two sp-hybridized carbons of the ethynyl group appear in the

characteristic range of & 70-90 ppm.

o Methyl Carbon (-CHs): The methyl carbon gives a signal in the upfield region of the

spectrum.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

e Sample Preparation: The spectrum can be acquired from a neat liquid sample placed

between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance

(ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition Parameters:

o Spectral range: 4000-400 cm™1,

o Number of scans: 16-32.

o Resolution: 4 cm™1.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum (transmittance vs. wavenumber).

Data Interpretation and Key Insights

The IR spectrum of 2-Ethynyl-4-methylpyridine will show characteristic absorption bands for

the alkyne and aromatic moieties.

Expected Wavenumber

Vibrational Mode Intensity
(cm™)

=C-H stretch (alkyne) ~3300 Strong, sharp
C-H stretch (aromatic) 3100-3000 Medium
C=C stretch (alkyne) ~2100 Medium, sharp
C=C and C=N stretch )

o 1600-1450 Medium to strong
(aromatic ring)
C-H bend (aromatic) 900-690 Medium to strong
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Alkyne Vibrations: The most diagnostic peaks are the sharp C-H stretch of the terminal
alkyne at approximately 3300 cm~! and the C=C triple bond stretch around 2100 cm~*. The
presence of both peaks is strong evidence for a terminal alkyne.

Aromatic Vibrations: The C-H stretching vibrations of the pyridine ring are observed above
3000 cm~1. The ring stretching vibrations (C=C and C=N) appear in the 1600-1450 cm~1
region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm~1)
can provide information about the substitution pattern of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent
(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

Acquisition Parameters:

o lonization mode: Positive ion mode is typically used for pyridinic compounds to observe
the protonated molecule [M+H]*.

o Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-200).

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions.

Data Interpretation and Key Insights

The mass spectrum of 2-Ethynyl-4-methylpyridine will provide key information for confirming

its molecular formula.
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m/z (mass-to-charge ratio) Assignment Interpretation

Protonated molecular ion.
118.0651 [M+H]* Confirms the molecular weight
of 117.15.[2]

Molecular ion (observed in El-

117.0578 [M]+

MS).

Loss of acetylene from the
91 [M-CzHz]* ]

molecular ion.
77 [CeHs]* Phenyl cation fragment.

e Molecular lon: In ESI-MS, the base peak is often the protonated molecule [M+H]* at m/z
118.[2] In EI-MS, the molecular ion peak [M]* at m/z 117 would be observed.

o Fragmentation Pattern: The fragmentation of the molecular ion can provide structural
information. Common fragmentation pathways for this molecule would include the loss of the
acetylene group (26 Da) or cleavage of the pyridine ring.

Workflow and Logical Relationships

The comprehensive characterization of 2-Ethynyl-4-methylpyridine follows a logical workflow
where the data from each spectroscopic techniqgue complements the others to provide a

complete structural picture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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